molecular formula C23H18ClIN2O5 B15012395 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B15012395
M. Wt: 564.8 g/mol
InChI Key: VSMRUSWWKPWYDH-LGJNPRDNSA-N
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Description

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is a complex organic compound that features a combination of chlorophenoxy, acetamido, methoxy, and iodobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Formation of 4-chlorophenoxyacetyl chloride: The acid is then converted to its acyl chloride using thionyl chloride.

    Synthesis of 2-(4-chlorophenoxy)acetamido compound: The acyl chloride reacts with an amine to form the amide.

    Formation of the imino compound: The amide is then treated with a suitable aldehyde to form the imino derivative.

    Coupling with 2-iodobenzoic acid: Finally, the imino compound is coupled with 2-iodobenzoic acid under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure due to the presence of chlorine atoms on an aromatic ring.

    Sitagliptin: Shares some structural features and is used in medicinal chemistry.

Uniqueness

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClIN2O5

Molecular Weight

564.8 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C23H18ClIN2O5/c1-30-21-12-15(6-11-20(21)32-23(29)18-4-2-3-5-19(18)25)13-26-27-22(28)14-31-17-9-7-16(24)8-10-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

VSMRUSWWKPWYDH-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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